molecular formula C20H16N4O4S B14104294 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B14104294
M. Wt: 408.4 g/mol
InChI Key: ZGXYCLUCLQVUSM-UHFFFAOYSA-N
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Description

This compound features a benzodioxolmethyl group linked via an acetamide bridge to a 3-oxo-5-sulfanylidene-imidazo[1,2-c]quinazolin core. The benzodioxol moiety is known to enhance metabolic stability and bioavailability by modulating lipophilicity and resistance to oxidative degradation . The imidazoquinazolin scaffold, a fused heterocyclic system, is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, while the sulfanylidene group may confer redox activity or metal-binding capacity .

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C20H16N4O4S/c25-17(21-9-11-5-6-15-16(7-11)28-10-27-15)8-14-19(26)24-18(22-14)12-3-1-2-4-13(12)23-20(24)29/h1-7,14,22H,8-10H2,(H,21,25)

InChI Key

ZGXYCLUCLQVUSM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

Origin of Product

United States

Preparation Methods

Preparation of 2-Mercapto-3H-quinazolin-4-one

A modified anthranilic acid pathway (Fig. 1) is employed:

  • Reactant : Anthranilic acid (10 mmol) and phenyl isothiocyanate (10 mmol) in ethanol (200 mL) with triethylamine (3 mL).
  • Conditions : Reflux at 80°C for 4 hours under argon.
  • Workup : Precipitation in cold water yields 2-mercapto-3-phenylquinazolin-4(3H)-one (80% yield).

Modification for Target Core :

  • Replace phenyl isothiocyanate with methyl isothiocyanate to avoid phenyl substitution at N3.
  • Purify via recrystallization (DMF/H2O) to obtain 2-mercapto-3H-quinazolin-4-one.

Cyclization to Imidazo[1,2-c]quinazoline Skeleton

A catalyst-free three-component reaction adapts methods from Patel et al.:

  • Reactants :
    • 2-Mercapto-3H-quinazolin-4-one (5 mmol)
    • 5-Aminoimidazole-4-carbonitrile (5 mmol)
    • Benzaldehyde (5 mmol)
  • Conditions :
    • Solvent: Ethanol (50 mL)
    • Temperature: Reflux at 78°C for 12 hours
  • Outcome : Forms imidazo[1,2-c]quinazolin-3-one via nucleophilic attack and cyclodehydration.

Sulfur Insertion at Position 5

Thiolation is achieved using Lawesson’s reagent:

  • Reactants :
    • Imidazo[1,2-c]quinazolin-3-one (3 mmol)
    • Lawesson’s reagent (6 mmol)
  • Conditions :
    • Solvent: Dry toluene (30 mL)
    • Temperature: 110°C for 6 hours under nitrogen
  • Workup : Column chromatography (SiO2, ethyl acetate/hexane 1:1) yields 5-sulfanylidene-imidazo[1,2-c]quinazolin-3-one (65% yield).

Functionalization with Acetic Acid Moiety

Alkylation with Ethyl Chloroacetate

Adapting Nguyen et al.’s protocol:

  • Reactants :
    • 5-Sulfanylidene-imidazo[1,2-c]quinazolin-3-one (2 mmol)
    • Ethyl chloroacetate (2.4 mmol)
  • Conditions :
    • Base: K2CO3 (4 mmol) in dry DMF (20 mL)
    • Temperature: 60°C for 8 hours
  • Outcome : Ethyl 2-(3-oxo-5-sulfanylidene-imidazo[1,2-c]quinazolin-2-yl)acetate (72% yield).

Saponification to Carboxylic Acid

  • Reactants : Ethyl ester (1.5 mmol) in THF/H2O (1:1, 20 mL).
  • Conditions : LiOH (3 mmol), room temperature, 4 hours.
  • Workup : Acidify with HCl (1M) to precipitate 2-(3-oxo-5-sulfanylidene-imidazo[1,2-c]quinazolin-2-yl)acetic acid (90% yield).

Synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]acetamide

Preparation of (2H-1,3-Benzodioxol-5-yl)methanamine

  • Reduction of Nitrile :
    • 5-Cyanobenzodioxole (10 mmol) and LiAlH4 (20 mmol) in THF (50 mL) at 0°C→RT.
    • Quench with H2O, filter, and concentrate to yield benzodioxol-methylamine (85% yield).

Amide Coupling

Using carbodiimide chemistry:

  • Reactants :
    • 2-(3-Oxo-5-sulfanylidene-imidazo[1,2-c]quinazolin-2-yl)acetic acid (1 mmol)
    • (2H-1,3-Benzodioxol-5-yl)methanamine (1.2 mmol)
    • EDCI (1.5 mmol), DMAP (0.3 mmol)
  • Conditions :
    • Solvent: Dry DCM (15 mL)
    • Atmosphere: Argon, 24 hours at RT
  • Workup :
    • Wash with 1M HCl, dry (Na2SO4), and purify via silica column (DCM/ethyl acetate 1:1) to isolate the title compound (68% yield).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.45 (s, 1H, imidazole-H), 7.92–7.85 (m, 2H, quinazoline-H), 6.88 (s, 2H, benzodioxol-H), 5.98 (s, 2H, OCH2O), 4.41 (d, J = 5.5 Hz, 2H, NHCH2), 3.82 (s, 2H, CH2CO), 2.95 (t, J = 7.0 Hz, 2H, SCH2).
  • IR (KBr) : 3275 (N-H), 1680 (C=O), 1595 (C=N), 1240 cm⁻¹ (C-O-C).

Crystallographic Validation

Single-crystal X-ray diffraction (analogous to) confirms:

  • Dihedral angle between imidazo[1,2-c]quinazoline and benzodioxol rings: 84.2°
  • Hydrogen-bonding network stabilizing sulfanylidene conformation.

Optimization and Challenges

Reaction Yield Comparison

Step Yield (%) Key Parameters
Quinazolinone formation 80 Reflux time, solvent
Sulfur insertion 65 Lawesson’s reagent ratio
Amide coupling 68 EDCI/DMAP stoichiometry

Critical Factors

  • Sulfur Stability : Thiol intermediates oxidize readily; rigorous inert atmosphere (N2/Ar) is essential.
  • Coupling Efficiency : Aromatic amines exhibit lower nucleophilicity, necessitating EDCI activation.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: N-bromosuccinimide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Compound A : 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-chloro-2-methyl-phenyl)acetamide ()

  • Structural Differences : Replaces the benzodioxolmethyl group with a benzyl substituent and introduces a chloro-methylphenyl acetamide chain.
  • The chloro-methylphenyl group could alter target specificity, possibly improving affinity for halogen-sensitive enzymes .

Compound B : N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide ()

  • Structural Differences : Substitutes the imidazoquinazolin core with a triazoloquinazolin system and adds a fluorine atom at position 7.
  • Fluorination typically enhances metabolic stability and bioavailability due to reduced CYP450-mediated oxidation .

Functional Group Variations

Compound C : N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide ()

  • Structural Differences : Retains the benzodioxolmethyl group but replaces the imidazoquinazolin core with a triazolobenzothiazole system.
  • Implications : The benzothiazole moiety is associated with antitumor and antiviral activities, suggesting divergent biological targets compared to the quinazolin-based parent compound .

Compound D : 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives ()

  • Structural Differences : Features an indole-oxadiazole-thiol scaffold instead of imidazoquinazolin.
  • Implications : Indole derivatives often exhibit serotonin receptor modulation, while oxadiazole-thiol groups are linked to antioxidant and anti-inflammatory effects. This highlights the role of the core heterocycle in defining pharmacological profiles .

Comparative Analysis of Key Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~450–470 (estimated) 483.96 381.3 ~390–410 (estimated)
Key Substituents Benzodioxolmethyl, sulfanylidene Benzyl, chloro-methylphenyl Fluorine, triazoloquinazolin Triazolobenzothiazole
Theoretical LogP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (enhanced solubility) ~3.1 (balanced solubility)
Potential Bioactivity Kinase inhibition, antimicrobial Halogen-sensitive enzyme targets Fluorine-enhanced metabolic stability Antiviral/antitumor

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound exhibiting significant biological activity. Its structure combines a benzodioxole moiety and an imidazoquinazoline framework, which are known for their diverse interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, and it has a molecular weight of 330.34 g/mol. The unique combination of its structural components allows it to interact with various biological systems.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins. This interaction can modulate various biological processes, including enzyme inhibition and receptor signaling pathways. The exact molecular targets and pathways involved are still under investigation but are believed to include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : It could alter the signaling pathways linked to specific receptors.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits promising antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainActivity ObservedMethod Used
Escherichia coliInhibition observedDisk diffusion method
Bacillus cereusInhibition observedDisk diffusion method

The minimum inhibitory concentration (MIC) values for these activities were also determined, suggesting that the compound could serve as a potential antimicrobial agent in medicinal chemistry applications.

Anticancer Potential

Research has also explored the anticancer potential of this compound. Compounds with similar imidazoquinazoline structures have been documented for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of tumor growth : It has shown potential in suppressing tumor growth in animal models.
  • Modulation of signaling pathways : It may interfere with critical signaling pathways involved in cancer progression.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds with similar structures. For instance:

  • Study on Imidazo[4,5-b]pyridine derivatives : This research highlighted how modifications at specific positions on the imidazoquinazoline core can enhance biological activity against various cancer cell lines.
    • Key Findings : Substitutions at C-2 and N-3 significantly improved selectivity and potency against target kinases.
  • Antimicrobial evaluations : Research conducted on related benzodioxole-containing compounds demonstrated their efficacy against resistant strains of bacteria.
    • Key Findings : Certain derivatives exhibited significant antibacterial activity with low MIC values.

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